4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide
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Overview
Description
“4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide” is an important active pharmaceutical ingredient (API) belonging to the oxicam family . It represents a class of nonsteroidal anti-inflammatory drugs (NSAID) that selectively inhibit COX-2 over COX-1 receptors .
Synthesis Analysis
The compound can be synthesized through various methods. For instance, it has been reported that single crystals of a 1:1 co-crystal of this compound with benzoic acid were crystallized from a THF solution .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms and bonds. The crystal structures of all the co-crystals of this compound deposited in the most recent version of the Cambridge Database were compared .Scientific Research Applications
Synthesis and Transformations
A study by Aleksanyan and Hambardzumyan (2019) describes the synthesis of a substituted quinoline-6-carbohydrazide, which is a crucial intermediate for producing quinolyl-substituted triazoles and thiadiazoles. The process involves the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate, followed by further reactions to yield various heterocyclic compounds, including thiadiazoles (Aleksanyan & Hambardzumyan, 2019).
Antimicrobial Activity
Another study focuses on the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and related compounds, highlighting their characterization and potential antimicrobial properties. The synthesized compounds were evaluated for their biological activities, showcasing their relevance in the development of new antimicrobial agents (Saeed, Abbas, Ibrar, & Bolte, 2014).
Anticonvulsant and Antibacterial Properties
The synthesis of newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents was reported by Archana et al. (2002). This research highlights the medicinal chemistry aspect of such compounds, focusing on their structure-activity relationship and potential therapeutic applications (Archana, Srivastava, & Kumar, 2002).
Photocatalytic and Magnetic Properties
Research by Li et al. (2020) introduced octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, exploring their structures and electrochemical, photocatalytic, and magnetic properties. This study demonstrates the compound's utility in the development of materials with potential applications in environmental remediation and electronic devices (Li et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is the COX-2 receptor . This receptor plays a crucial role in the inflammatory response in the body .
Mode of Action
This compound interacts with its target, the COX-2 receptor, by selectively inhibiting it . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound this compound affects the arachidonic acid pathway . By inhibiting the COX-2 receptor, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation and pain.
Pharmacokinetics
It is known that the solubility of the compound is a crucial factor for its bioavailability . The compound’s solubility can be improved through co-crystallization with different co-formers .
Result of Action
The molecular effect of this compound’s action is the inhibition of the COX-2 receptor . This leads to a decrease in the production of prostaglandins . On a cellular level, this results in a reduction of inflammation and pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the polarity of solvents used in the production process can affect the formation of co-crystals, which in turn can influence the solubility and thus the bioavailability of the compound .
Properties
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-7-5-12(19)10-6-9(3-4-11(10)15-7)13(20)16-14-18-17-8(2)21-14/h3-6H,1-2H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXKVWMWQHDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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